molecular formula C23H18N2O4 B2825279 3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618417-50-8

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2825279
CAS RN: 618417-50-8
M. Wt: 386.407
InChI Key: PIOQRZWBVIACIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also known as HPPH, is a synthetic compound that has been studied for its potential applications in scientific research. HPPH is a member of the pyrrole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one works by absorbing light energy and transferring it to nearby molecules, which then undergo a series of chemical reactions that result in the destruction of cancer cells. This compound has been shown to be effective in targeting a range of cancer cells, including those that are resistant to traditional chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings. Studies have also shown that this compound can selectively target cancer cells while sparing healthy cells, reducing the risk of damage to healthy tissues.

Advantages and Limitations for Lab Experiments

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments, including its ease of synthesis and purification, low toxicity, and ability to selectively target cancer cells. However, there are also limitations to its use, including the need for specialized equipment and expertise to carry out PDT experiments.

Future Directions

There are several future directions for research on 3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, including the development of new synthetic methods to improve its yield and purity, the optimization of PDT protocols to improve its efficacy, and the exploration of new applications for this compound in imaging and diagnostic techniques. Additional research is also needed to better understand the mechanisms of action of this compound and its potential interactions with other compounds and biological systems.
In conclusion, this compound is a promising compound for use in scientific research, particularly in the field of photodynamic therapy. Its unique properties and low toxicity make it a promising candidate for use in clinical settings, and future research will continue to explore its potential applications and limitations.

Synthesis Methods

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has been studied for its potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as this compound, to selectively target and destroy cancer cells. This compound has also been studied for its potential applications in imaging and diagnostic techniques.

properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenyl-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-29-17-11-7-10-16(14-17)21(26)19-20(15-8-3-2-4-9-15)25(23(28)22(19)27)18-12-5-6-13-24-18/h2-14,20,26H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTKMTBXPRVOMS-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.